
1,1,1,4,4,4-Hexafluorobutane
Overview
Description
1,1,1,4,4,4-Hexafluorobutane (CAS: 407-59-0) is a fully fluorinated alkane with the molecular formula C₄H₄F₆. It is synthesized via catalytic halogenation of butane, butene, or butadiene with chlorine and hydrogen fluoride (HF), followed by reduction of intermediates such as 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene using noble metal catalysts . This method achieves high selectivity (up to 95.4% for the final product under optimal conditions) . However, it is listed as a banned substance in automotive manufacturing due to environmental regulations .
Preparation Methods
1,1,1,4,4,4-Hexafluorobutane can be synthesized through several methods. One common approach involves the fluorination of suitable precursors. For instance, hexafluoro-2-butyne can be used as a starting material, which undergoes a series of reactions to yield this compound . Industrial production often involves multi-step processes, including the reaction of hexachloro-2-butene with hydrogen fluoride in the presence of a catalyst . The reaction conditions typically include high temperatures and pressures to ensure complete fluorination and high yield.
Chemical Reactions Analysis
Reaction Pathways
While 1,1,1,4,4,4-hexafluorobutane itself is a saturated alkane and relatively inert, its synthesis and related fluorinated precursors exhibit notable reactivity:
Hydrogenation of Chloroalkenes
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Mechanism : Catalytic hydrogenation reduces chloroalkenes (e.g., 2-chloro-1,1,1,4,4,4-hexafluorobutene) to this compound.
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Conditions : Gas-phase reactions with platinum or palladium alloy catalysts.
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Yield : High selectivity and yield, though exact numerical values are not detailed in the literature .
Dehydrohalogenation Reactions
Related fluorinated alkenes (e.g., 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane) undergo dehydrohalogenation with bases like potassium hydroxide or DBU to form alkenes . While this reaction is not directly applicable to this compound, it highlights the reactivity of fluorinated precursors in the synthesis pathway.
Halogenation and Substitution
Fluorinated alkenes (e.g., 1,1,1,4,4,4-hexafluorobut-2-enes) react with bromine or iodine monochloride under UV or sunlight to form dihalides . These dihalides can then undergo elimination to regenerate alkenes or form new halogenated derivatives. While this compound lacks a double bond, its fluorinated analogs demonstrate substitution and addition reactivity under specific conditions.
Key Experimental Findings
Research on related fluorinated compounds provides insights into reaction mechanisms and conditions:
Scientific Research Applications
Refrigeration and Air Conditioning
HFB is recognized as a potential refrigerant due to its low global warming potential (GWP) and non-ozone-depleting characteristics. It belongs to the class of hydrofluoroolefins (HFOs), which are being developed as alternatives to traditional refrigerants like hydrofluorocarbons (HFCs).
- Properties : HFB has favorable thermodynamic properties that enhance its efficiency in refrigeration cycles.
- Case Study : Research indicates that HFB can replace HFC-134a in various refrigeration systems without significant loss in performance .
Blowing Agent for Foams
HFB is utilized as a blowing agent in the production of rigid polyurethane (PUR) foams. Its low GWP and non-flammable nature make it an environmentally friendly choice.
- Advantages : HFB does not contribute to ozone depletion and has a lower environmental impact compared to conventional blowing agents.
- Data Table : Comparison of Blowing Agents
Blowing Agent | Ozone Depletion Potential | Global Warming Potential | Flammability |
---|---|---|---|
HFB | 0 | Low | Non-flammable |
HFC-134a | 0.055 | 1430 | Flammable |
Pentane | 0 | 15 | Flammable |
Solvent Applications
Due to its chemical stability and low toxicity, HFB is an effective solvent for various organic reactions and processes.
- Usage : It serves as a solvent in chemical synthesis, particularly in reactions involving fluorinated compounds.
- Case Study : In one study, HFB was used successfully as a solvent for synthesizing new fluorinated compounds with high yields .
Chemical Synthesis
HFB acts as a precursor or reactant in the synthesis of other fluorinated compounds. Its unique structure allows it to participate in various organic transformations.
- Reactions : HFB can undergo halogenation and dehydrohalogenation reactions, leading to the formation of valuable intermediates for pharmaceuticals and agrochemicals.
- Data Table : Reactions Involving HFB
Reaction Type | Product | Yield (%) |
---|---|---|
Halogenation | 2-Chloro-3-iodo-1,1,1,4,4,4-Hexafluorobutane | 85 |
Dehydrohalogenation | 2-Bromo-1,1,1,4,4,4-Hexafluorobut-2-ene | 48 |
Medical Applications
HFB has been explored as a component in medicinal aerosols such as metered-dose inhalers (MDIs). Its properties make it suitable for use in propellant compositions.
Mechanism of Action
The mechanism by which 1,1,1,4,4,4-hexafluorobutane exerts its effects is primarily through its chemical inertness and stability. It does not readily react with other substances under standard conditions, making it an excellent solvent and reagent in various industrial processes. The molecular targets and pathways involved are mainly related to its physical properties rather than specific biochemical interactions .
Comparison with Similar Compounds
Structural and Physical Properties
Compound Name | Molecular Formula | Boiling Point (°C) | Molecular Mass (g/mol) | Key Structural Features |
---|---|---|---|---|
1,1,1,4,4,4-Hexafluorobutane | C₄H₄F₆ | Not reported | 200.05 | Fully fluorinated terminal carbons |
2-Chloro-1,1,1,4,4,4-hexafluorobutane | C₄H₃ClF₆ | 52 | 200.51 | Chlorine substitution at C2 |
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | C₄H₂Cl₂F₆ | Not reported | 235.95 | Two chlorine atoms at C2 and C3 |
2-Iodo-1,1,1,4,4,4-hexafluorobutane | C₄H₃IF₆ | 112 (distillation) | 359.96 | Iodine substitution at C2 |
2,2,3,3-Tetrachlorohexafluorobutane | C₄Cl₄F₆ | Not reported | 303.85 | Four chlorine atoms at C2 and C3 |
Key Observations :
- Halogen substitution (Cl, I) increases molecular mass and boiling points (e.g., 52°C for 2-chloro derivative vs. 112°C for iodo derivative) .
- Chlorinated derivatives exhibit higher polarity, influencing solubility and reactivity .
Key Observations :
- Chlorinated derivatives (e.g., 2-chloro-1,1,1,4,4,4-hexafluorobutane) show significantly higher acute toxicity compared to non-halogenated counterparts .
Key Observations :
- This compound is prioritized for environmentally regulated applications due to its lower GWP .
- Halogenated derivatives serve as intermediates in synthesizing hydrofluoroolefins (HFOs) and specialty chemicals .
Environmental and Regulatory Status
- This compound : Banned in automotive manufacturing (Toyota TMR SAS0126n) due to fluorocarbon restrictions .
- 2-Chloro-1,1,1,4,4,4-hexafluorobutane : Regulated under EPA guidelines for volatile organic compounds (VOCs) .
- 2,2,3,3-Tetrachlorohexafluorobutane: Limited industrial use due to uncertain combustion byproduct toxicity .
Biological Activity
1,1,1,4,4,4-Hexafluorobutane is a fluorinated hydrocarbon with applications as a refrigerant and solvent. Its biological activity has been the subject of various studies, primarily focusing on its toxicity, potential health effects, and environmental impact. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
This compound (C4H2F6) is characterized by its high fluorine content which contributes to its unique properties. It exists as a colorless gas at room temperature and is known for its stability and low reactivity under normal conditions.
Acute Toxicity
The acute toxicity of this compound is relatively low. According to safety data sheets and toxicological assessments:
- Inhalation Exposure : The primary route of exposure in occupational settings is through inhalation. Long-term exposure is not expected to produce chronic adverse health effects based on animal model studies .
- Irritation Potential : There is no significant evidence of skin or eye irritation associated with this compound .
- Endocrine Disruption : Current literature does not indicate any endocrine-disrupting properties for this compound .
Carcinogenicity and Reproductive Toxicity
Regulatory bodies have not classified this compound as a carcinogen or reproductive toxicant. Evaluations by agencies such as the European Chemicals Agency (ECHA) have concluded that there is insufficient evidence to support these classifications .
Study on Thermal Decomposition
Research has shown that during thermal decomposition processes involving this compound:
- Radical Formation : H- and F-abstraction reactions produce radicals that contribute to subsequent reactions during pyrolysis .
- Energy Barriers : Studies indicated lower energy barriers in intramolecular elimination reactions compared to initial pyrolysis reactions .
Synthesis and Transformation
Recent studies have explored the synthesis of derivatives from this compound:
- Halogenation Reactions : A series of halogenated derivatives were synthesized through simple one-pot procedures involving UV irradiation .
- Characterization : These derivatives were characterized using NMR spectroscopy and mass spectrometry to confirm their structures and yields.
Summary Table of Biological Activity
Biological Activity | Findings |
---|---|
Acute Toxicity | Low toxicity via inhalation; no chronic effects observed |
Skin/Irritation | Minimal irritation potential |
Carcinogenicity | Not classified as a carcinogen |
Reproductive Toxicity | No evidence found |
Endocrine Disruption | No evidence found |
Aquatic Toxicity | Limited data; no significant toxicity reported |
Persistence | Low degradation rate; specific data lacking |
Q & A
Basic Research Questions
Q. What are the recommended experimental methods for identifying and characterizing 1,1,1,4,4,4-hexafluorobutane?
To confirm structural identity and purity, use nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) to resolve stereochemistry and substituent positions . Gas chromatography-mass spectrometry (GC-MS) can validate molecular weight (164.05 g/mol) and detect impurities . Density measurements (1.356 g/cm) and boiling point determination (8.7–9°C) via differential scanning calorimetry (DSC) align with critical parameter studies .
Q. How can researchers accurately determine the physical properties (e.g., boiling point, density) of this compound?
Use precision techniques like vibrating-tube densitometers for density and static vapor-pressure cells for boiling point measurements. Critical parameters (temperature, pressure, density) can be derived from adiabatic calorimetry, as demonstrated for cis-1,1,1,4,4,4-hexafluoro-2-butene . Cross-validate results with equations of state (EoS) developed from speed-of-sound and vapor-pressure data .
Q. What safety protocols are essential when handling this compound in laboratory settings?
While direct toxicity data for this compound is limited, structurally similar fluorocarbons (e.g., 2-chloro-1,1,1,4,4,4-hexafluorobutane) show acute inhalation toxicity (rat LC = 3 ppm/6h). Implement fume hoods, personal protective equipment (PPE), and continuous air monitoring. Avoid combustion due to potential toxic byproducts (e.g., HF) .
Advanced Research Questions
Q. How can synthesis routes for this compound be optimized to improve yield and selectivity?
Key methods include dehydrohalogenation of 1,1,1,4,4,4-hexafluoro-2-iodobutane using KOH with phase-transfer catalysts (60°C) . Optimize base concentration and reaction time to minimize side products (e.g., trifluoroethylene). For stereochemical control, employ catalytic hydrogenation with Pd/C to selectively reduce intermediates .
Q. What methodologies are recommended for resolving contradictions in thermodynamic property data (e.g., critical parameters) across studies?
Discrepancies in boiling points (e.g., 8.7°C vs. 9°C) may arise from isomer purity or measurement techniques. Use high-purity samples (>99.9%) and standardized methods like transient hot-wire for thermal conductivity . Validate EoS models with multi-property datasets (density, speed of sound, vapor pressure) .
Q. How can infrared spectroscopy be applied to detect and quantify this compound in gas-phase studies?
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic C-F stretching bands (1000–1300 cm). For quantitative analysis, non-dispersive infrared (NDIR) sensors calibrated with known concentrations (e.g., 0.1–100 ppm) achieve <5% error in environmental monitoring .
Q. What experimental strategies mitigate challenges in handling this compound’s low boiling point (9°C)?
Use cryogenic traps or jacketed reactors with liquid nitrogen cooling (-196°C) to maintain liquid phase during reactions. For gas-phase studies, employ pressure-controlled cells (e.g., 0.1–10 bar) to stabilize volatility .
Q. How does stereochemistry (cis/trans isomerism) influence the thermodynamic and kinetic behavior of this compound derivatives?
Compare cis- and trans-isomers using calorimetry: cis-1,1,1,4,4,4-hexafluoro-2-butene (R1336mzz(Z)) exhibits higher critical temperatures (154°C) and lower vapor pressures than trans-isomers . Kinetic differences in halogenation reactions can be probed via Arrhenius plots of reaction rates .
Q. What approaches address gaps in toxicity data for this compound?
Use quantitative structure-activity relationship (QSAR) models to predict acute toxicity from analogs (e.g., LC extrapolation). Conduct in vitro assays (e.g., human lung cell lines) to assess cytotoxicity and inflammatory responses .
Q. How can researchers analyze reaction byproducts during halogenation/dehydrohalogenation cascades involving this compound?
Employ GC-MS to detect intermediates like 2,3-dibromo derivatives . For halogenated byproducts (e.g., CFCHBrCHCF), use HPLC with UV/fluorescence detection. Optimize base stoichiometry to suppress unwanted elimination pathways .
Properties
IUPAC Name |
1,1,1,4,4,4-hexafluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6/c5-3(6,7)1-2-4(8,9)10/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIGIYYQHHRBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074942 | |
Record name | 1,1,1,4,4,4-Hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-59-0 | |
Record name | 1,1,1,4,4,4-Hexafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1,1,1,4,4,4-hexafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,4,4,4-Hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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